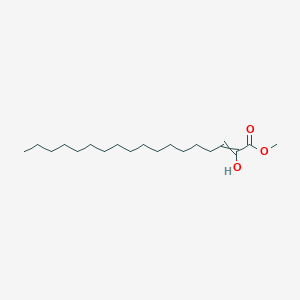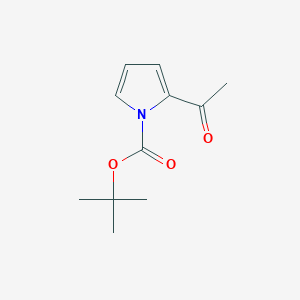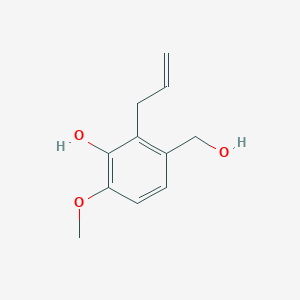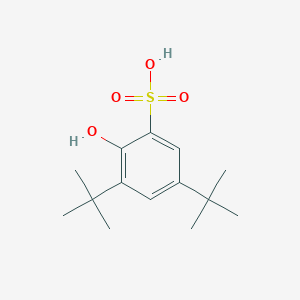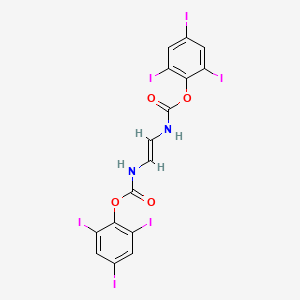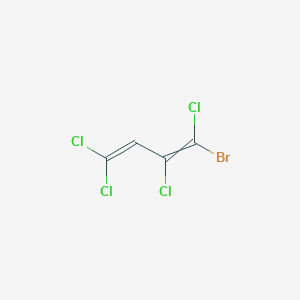![molecular formula C6H9N3O4 B14457154 2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide CAS No. 70792-56-2](/img/structure/B14457154.png)
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and oxo groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide typically involves the reaction of specific precursors under controlled conditionsThe reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. The final product is then purified using techniques like crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives .
Scientific Research Applications
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide involves its interaction with specific molecular targets. The compound can form imine derivatives, which are known to interact with enzymes and other proteins, potentially inhibiting their activity. This interaction is often mediated through the formation of covalent bonds with active site residues, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(2-amino-2-oxoethyl)imino]diacetic acid: A tricarboxylic acid amide with similar functional groups but different structural arrangement.
2-Aminooxazole: A heterocyclic compound with a five-membered ring structure containing oxygen and nitrogen atoms.
Uniqueness
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide is unique due to its specific combination of amino and oxo groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
70792-56-2 |
|---|---|
Molecular Formula |
C6H9N3O4 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
2-(2-amino-2-oxoethoxy)imino-3-oxobutanamide |
InChI |
InChI=1S/C6H9N3O4/c1-3(10)5(6(8)12)9-13-2-4(7)11/h2H2,1H3,(H2,7,11)(H2,8,12) |
InChI Key |
WPNAFLVAOCTDFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NOCC(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


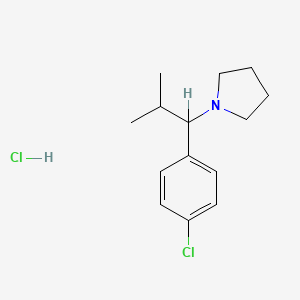
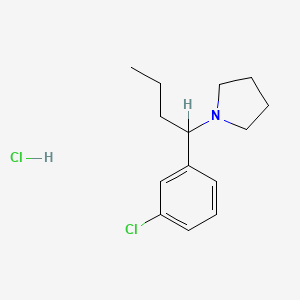
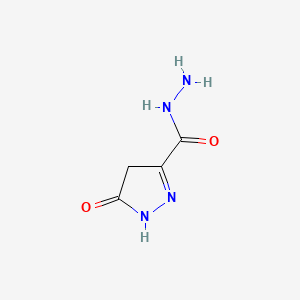
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
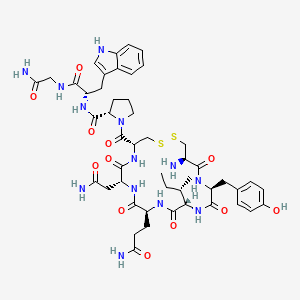


![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)
